molecular formula C12H18N4O B3154469 4-(4-Methoxyphenyl)piperazine-1-carboximidamide CAS No. 77723-17-2

4-(4-Methoxyphenyl)piperazine-1-carboximidamide

Cat. No.: B3154469
CAS No.: 77723-17-2
M. Wt: 234.3 g/mol
InChI Key: FIFLVAAKXGHCLX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazine-1-carboximidamide: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring, which is connected to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide typically involves the following steps:

  • Formation of Piperazine Derivative: : The piperazine ring is first synthesized or obtained from commercially available piperazine.

  • Introduction of Methoxy Group: : The phenyl ring is functionalized with a methoxy group through a reaction such as the Williamson ether synthesis.

  • Carboximidamide Formation: : The carboximidamide group is introduced through a reaction involving the corresponding carboxylic acid derivative and ammonia or an ammonia equivalent.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of reactions involving large-scale reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperazine-1-carboximidamide: can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: : The compound can be reduced to remove functional groups or alter its structure.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of 4-(4-hydroxyphenyl)piperazine-1-carboximidamide.

  • Reduction: : Formation of reduced derivatives of the compound.

  • Substitution: : Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)piperazine-1-carboximidamide: has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)piperazine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)piperazine-1-carboximidamide: can be compared to other similar compounds, such as:

  • 4-(3-Methoxyphenyl)piperazine-1-carboximidamide

  • 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

  • 4-(4-Methoxyphenyl)piperazine-1-carboxylic acid

These compounds differ in the position of the methoxy group on the phenyl ring, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFLVAAKXGHCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243666
Record name 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77723-17-2
Record name 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77723-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-1-piperazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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